Tetrazolo[1,5-a]quinazoline, 5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo[1,5-a]quinazoline, 5-chloro- is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Tetrazolo[1,5-a]quinazoline, 5-chloro- consists of a quinazoline ring fused with a tetrazole ring, with a chlorine atom attached at the 5th position of the quinazoline ring. This unique structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]quinazoline, 5-chloro- typically involves the reaction of 2-chloro-3-formylquinoline with sodium azide and acetic acid in ethanol. This reaction yields the key intermediate, tetrazolo[1,5-a]quinoline-4-carbaldehyde, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production methods for Tetrazolo[1,5-a]quinazoline, 5-chloro- are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]quinazoline, 5-chloro- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines, leading to the formation of 5-amino derivatives.
Cycloaddition Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoloquinazolines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include amines, and the reaction is typically carried out under mild conditions with a suitable solvent.
Cycloaddition Reactions: Copper catalysts and alkynes are used under standard CuAAC conditions.
Major Products Formed:
5-Amino Derivatives: Formed through nucleophilic aromatic substitution.
Triazoloquinazolines: Formed through CuAAC reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tetrazolo[1,5-a]quinazoline, 5-chloro- involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity: It inhibits the activity of tyrosine kinases, which are crucial for the proliferation and survival of cancer cells.
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinazoline, 5-chloro- can be compared with other similar compounds such as:
Tetrazolo[1,5-c]quinazoline-5-thione: Known for its antimicrobial and anticancer activities.
Tetrazolo[1,5-a]quinoxaline: Exhibits significant biological activities, including anticancer properties.
Uniqueness: Tetrazolo[1,5-a]quinazoline, 5-chloro- stands out due to its unique structure, which combines the properties of both tetrazole and quinazoline rings, making it a versatile compound with diverse applications in scientific research and industry.
Properties
CAS No. |
59866-05-6 |
---|---|
Molecular Formula |
C8H4ClN5 |
Molecular Weight |
205.60 g/mol |
IUPAC Name |
5-chlorotetrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C8H4ClN5/c9-7-5-3-1-2-4-6(5)14-8(10-7)11-12-13-14/h1-4H |
InChI Key |
NDDRYVRBBNXKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=NN=NN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.